2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, an ethylsulfonyl-substituted piperidine ring, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the Chloro Group: The chloro group is introduced through chlorination reactions, often using reagents like thionyl chloride.
Formation of the Methylacetamide Moiety: The final step involves the formation of the methylacetamide moiety through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[1-(1-methylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide
- 2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-ethylacetamide
- 2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-propylacetamide
Uniqueness
2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl-substituted piperidine ring and chloro group make it particularly interesting for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O3S/c1-4-19(17,18)15-7-5-11(6-8-15)10(2)14(3)12(16)9-13/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQLTAGSPJJWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N(C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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